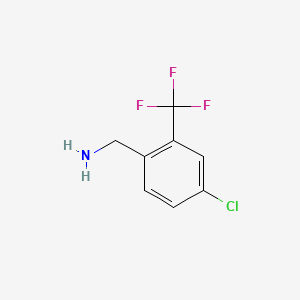

4-Chloro-2-(trifluoromethyl)benzylamine

Description

BenchChem offers high-quality 4-Chloro-2-(trifluoromethyl)benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(trifluoromethyl)benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-chloro-2-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKIGWHSTBKRTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590705 | |

| Record name | 1-[4-Chloro-2-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771583-81-4 | |

| Record name | 1-[4-Chloro-2-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-2-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-(trifluoromethyl)benzylamine is a halogenated and trifluoromethylated aromatic amine that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethyl group on the benzyl moiety, imparts distinct physicochemical properties that are highly valuable in the fields of medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group, a bioisostere of the ethyl group, can significantly enhance metabolic stability, lipophilicity, and binding affinity of parent molecules. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 4-Chloro-2-(trifluoromethyl)benzylamine, supported by detailed experimental protocols and safety information to facilitate its effective use in research and development.

Physicochemical Properties

4-Chloro-2-(trifluoromethyl)benzylamine is a substituted benzylamine with the molecular formula C₈H₇ClF₃N and a molecular weight of approximately 209.6 g/mol .[1][2] At room temperature, it is typically a clear, faint yellow liquid.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇ClF₃N | [1][2] |

| Molecular Weight | 209.6 g/mol | [1][2] |

| CAS Number | 771583-81-4 | [2] |

| Appearance | Clear, faint yellow liquid | [2] |

| Predicted Boiling Point | 202.3 ± 35.0 °C | [2] |

| Predicted Density | 1.353 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 8.06 ± 0.10 | [2] |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [2] |

Synthesis and Purification

The primary route for the synthesis of 4-Chloro-2-(trifluoromethyl)benzylamine involves the reduction of its corresponding nitrile precursor, 4-chloro-2-(trifluoromethyl)benzonitrile. This transformation can be achieved through various reduction methods, with catalytic hydrogenation being a common and efficient approach.

Synthesis of the Precursor: 4-Chloro-2-(trifluoromethyl)benzonitrile

A common industrial method for synthesizing 4-chloro-2-(trifluoromethyl)benzonitrile starts from m-chlorobenzotrifluoride. The process involves a multi-step synthesis:

-

Nitration: m-Chlorobenzotrifluoride is first nitrated using a mixture of nitric acid and sulfuric acid to yield 5-chloro-2-nitrobenzotrifluoride.[1]

-

Reduction: The resulting nitro compound is then reduced to an aniline derivative, 4-chloro-2-(trifluoromethyl)aniline, typically through catalytic hydrogenation using a Raney nickel catalyst.[1]

-

Diazotization and Bromination: The aniline is converted to a diazonium salt and subsequently brominated to form 4-chloro-2-(trifluoromethyl)bromobenzene.[1]

-

Cyanation: Finally, the bromobenzene derivative is reacted with cuprous cyanide to yield the target precursor, 4-chloro-2-(trifluoromethyl)benzonitrile.[1]

Reduction of 4-Chloro-2-(trifluoromethyl)benzonitrile to 4-Chloro-2-(trifluoromethyl)benzylamine

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: A solution of 4-chloro-2-(trifluoromethyl)benzonitrile in a suitable solvent such as ethanol or methanol is placed in a high-pressure reactor.

-

Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (typically 5-10 wt%), is added to the mixture. The addition of aqueous ammonia can sometimes improve the yield and reduce the formation of secondary amine byproducts.[3]

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred and may be heated to facilitate the reaction.

-

Monitoring: The reaction progress is monitored by the uptake of hydrogen.

-

Work-up: Upon completion, the reactor is cooled and depressurized. The catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude 4-Chloro-2-(trifluoromethyl)benzylamine.

-

Purification: The crude product can be purified by vacuum distillation.

Caption: Synthetic workflow for 4-Chloro-2-(trifluoromethyl)benzylamine.

Spectroscopic Characterization

Detailed experimental spectroscopic data for 4-Chloro-2-(trifluoromethyl)benzylamine is not widely published. However, based on the analysis of its structural isomer, 4-(trifluoromethyl)benzylamine, and related compounds, the following characteristic spectral features can be anticipated.[4][5][6]

¹H NMR Spectroscopy

A proton NMR spectrum would be expected to show signals corresponding to the aromatic protons, the benzylic methylene protons, and the amine protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The benzylic protons would appear as a singlet, and the amine protons as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for the aromatic carbons, the benzylic carbon, and the trifluoromethyl carbon. The trifluoromethyl group would cause a characteristic quartet for the carbon to which it is attached due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and benzylic groups, C=C stretching of the aromatic ring, and strong C-F stretching bands characteristic of the trifluoromethyl group.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the amine group and other characteristic cleavages of the benzyl structure. PubChem provides predicted collision cross-section data for various adducts of 4-chloro-2-(trifluoromethyl)benzylamine, which is useful for ion mobility-mass spectrometry analysis.[7]

Reactivity and Applications in Synthesis

As a primary benzylamine, 4-Chloro-2-(trifluoromethyl)benzylamine is a versatile intermediate in organic synthesis. The primary amine functionality allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules.

Amide Bond Formation

The amine group can readily react with carboxylic acids, acid chlorides, or acid anhydrides to form stable amide bonds. This is a fundamental reaction in the synthesis of many pharmaceuticals.

Reductive Amination

4-Chloro-2-(trifluoromethyl)benzylamine can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines.

Applications in Drug Discovery and Agrochemicals

The incorporation of the 4-chloro-2-(trifluoromethyl)benzyl moiety into molecules is a common strategy in drug design and agrochemical development. The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation, and its lipophilicity can improve membrane permeability. The chlorine atom can also influence the electronic properties and binding interactions of the molecule.

While specific commercial drugs or agrochemicals synthesized directly from 4-Chloro-2-(trifluoromethyl)benzylamine were not identified in the search results, its structural motifs are present in various bioactive compounds. For example, related trifluoromethyl- and chloro-substituted anilines and benzylamines are key intermediates in the synthesis of herbicides and insecticides.[1][8] The general class of trifluoromethylated compounds is of significant interest in medicinal chemistry for the development of new therapeutic agents.[9]

Safety and Handling

4-Chloro-2-(trifluoromethyl)benzylamine is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification

-

Skin Corrosion/Irritation: Causes severe skin burns.[2]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[2]

-

General Handling: Wear protective gloves, protective clothing, and eye/face protection when handling this compound.[2] Use only in a well-ventilated area, preferably in a chemical fume hood.

First Aid Measures

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[2]

-

If Swallowed: Immediately call a POISON CENTER or doctor.[2]

-

General Advice: In case of exposure or if you feel unwell, seek immediate medical attention.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[2] It is sensitive to air.

Conclusion

4-Chloro-2-(trifluoromethyl)benzylamine is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. Its unique combination of a reactive primary amine, a chlorine atom, and a trifluoromethyl group provides a powerful tool for medicinal and agricultural chemists to modulate the properties of target molecules. While detailed experimental data for this specific compound is somewhat limited in publicly available literature, its chemical behavior can be reliably predicted based on its structural analogues. Adherence to strict safety protocols is essential when handling this hazardous compound. Further research into the applications of this building block is likely to yield new and innovative bioactive molecules.

References

-

Beilstein Journal of Organic Chemistry. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

- Google Patents. (n.d.). US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

- Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzylamine. Retrieved from [Link]

- Google Patents. (n.d.). US3465051A - Chloromethylation of benzene compounds.

-

PubChem. (n.d.). O-(4-chloro-3-trifluoromethyl-benzyl)-hydroxylamine. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-2-(trifluoromethyl)benzylamine (C8H7ClF3N). Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Googleapis.com. (n.d.). W 2011/058576 Al o o. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Retrieved from [Link]

Sources

- 1. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 2. 4-CHLORO-2-(TRIFLUOROMETHYL)BENZYLAMINE | 771583-81-4 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-(Trifluoromethyl)benzylamine | C8H8F3N | CID 76804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PubChemLite - 4-chloro-2-(trifluoromethyl)benzylamine (C8H7ClF3N) [pubchemlite.lcsb.uni.lu]

- 8. US3465051A - Chloromethylation of benzene compounds - Google Patents [patents.google.com]

- 9. jelsciences.com [jelsciences.com]

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)benzylamine: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Chloro-2-(trifluoromethyl)benzylamine (CAS Number: 771583-81-4), a fluorinated building block of significant interest to researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. This document delves into the core physicochemical properties, strategic synthetic pathways, rigorous analytical characterization, and the rationale behind its application in creating novel bioactive molecules.

Core Chemical and Physical Properties

4-Chloro-2-(trifluoromethyl)benzylamine is a substituted benzylamine derivative. The presence of both a chloro and a trifluoromethyl group on the aromatic ring significantly influences its steric and electronic properties, making it a unique synthon. The trifluoromethyl group, a well-known bioisostere for groups like isopropyl, enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets through specific fluorine interactions. The chlorine atom provides an additional point of modulation for both synthetic handles and tuning electronic properties.[1][2]

Table 1: Physicochemical Properties of 4-Chloro-2-(trifluoromethyl)benzylamine and a Related Analogue

| Property | 4-Chloro-2-(trifluoromethyl)benzylamine | 4-(Trifluoromethyl)benzylamine (Analogue for comparison) | Reference(s) |

| CAS Number | 771583-81-4 | 3300-51-4 | [3] |

| Molecular Formula | C₈H₇ClF₃N | C₈H₈F₃N | [3] |

| Molecular Weight | 209.60 g/mol | 175.15 g/mol | [3] |

| Appearance | Clear, faint yellow liquid (Predicted) | Colorless to light yellow liquid | [4] |

| Boiling Point | 202.3 ± 35.0 °C (Predicted) | 184-185 °C (at 760 mmHg) | [4] |

| Density | 1.353 ± 0.06 g/cm³ (Predicted) | 1.229 g/mL at 25 °C | [4] |

| pKa | 8.06 ± 0.10 (Predicted) | 8.74 (Predicted) | [4] |

Strategic Synthesis Pathways

The synthesis of 4-chloro-2-(trifluoromethyl)benzylamine is not widely documented in peer-reviewed literature. However, a logical and efficient pathway proceeds via the reduction of the corresponding benzonitrile, 4-chloro-2-(trifluoromethyl)benzonitrile. The synthesis of this nitrile precursor is described in the patent literature.[5]

Synthesis of the Precursor: 4-Chloro-2-(trifluoromethyl)benzonitrile

A plausible multi-step synthesis starts from m-chlorobenzotrifluoride, as outlined in patent CN102952039A.[5] This industrial-scale approach emphasizes high yield and purity of the key intermediate.

Caption : Synthetic route to the key nitrile precursor.

Reduction of 4-Chloro-2-(trifluoromethyl)benzonitrile to the Target Benzylamine

The final reduction of the nitrile to the primary amine is a critical step. The choice of reducing agent is paramount to ensure high conversion without unwanted side reactions, particularly dechlorination of the aromatic ring. A patent for a related synthesis noted that catalytic hydrogenation with 5% Pd/C resulted in significant dechlorination.[5] Therefore, chemical reducing agents or alternative catalytic systems are preferred.

Expert Insight: The ortho-trifluoromethyl group can sterically hinder the approach of a bulky reducing agent to the nitrile. However, the strong electron-withdrawing nature of both the -CF₃ and -Cl groups activates the nitrile towards reduction. A powerful, unhindered hydride source like Lithium Aluminum Hydride (LiAlH₄) is a logical choice for this transformation on a laboratory scale.

Exemplar Protocol: Reduction of a Substituted Benzonitrile using LiAlH₄

This protocol is adapted from established procedures for the reduction of related benzonitriles and should be optimized for the specific substrate.[4]

Materials:

-

4-Chloro-2-(trifluoromethyl)benzonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

15% aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether.

-

Addition of Reactant: A solution of 4-chloro-2-(trifluoromethyl)benzonitrile (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an additional 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching (Fieser Workup): The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential, dropwise addition of:

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used). This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

-

-

Workup: The mixture is stirred vigorously for 30 minutes until a white precipitate forms. The solid is removed by filtration, and the filter cake is washed thoroughly with diethyl ether.

-

Purification: The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 4-chloro-2-(trifluoromethyl)benzylamine. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Caption : Experimental workflow for the reduction of the nitrile precursor.

Rigorous Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized 4-chloro-2-(trifluoromethyl)benzylamine. A combination of chromatographic and spectroscopic techniques should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for assessing purity and confirming the molecular weight of the target compound.

Exemplar Protocol: GC-MS Analysis

This protocol is based on standard methods for similar aromatic amines and may require optimization.[6][7]

-

Instrumentation: Agilent GC-MS system (or equivalent) with a mass selective detector.

-

Column: HP-5ms (or similar 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Settings:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

Ion Source Temperature: 230 °C.

-

Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 209 (and a characteristic M+2 peak for the ³⁷Cl isotope). Key fragmentation would likely involve the loss of an amino group (-NH₂) to give a fragment at m/z 193, and benzylic cleavage to form the tropylium-like ion at m/z 174 (M-NH₃). Alpha-cleavage is a dominant fragmentation pathway for benzylamines.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation. ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

Table 2: Predicted NMR Spectral Data for 4-Chloro-2-(trifluoromethyl)benzylamine

(Predicted values are based on the analysis of similar structures and standard chemical shift increments. Spectra should be recorded in CDCl₃ or DMSO-d₆).

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~7.6 | d | ~2 | H-3 |

| ~7.4 | dd | ~8, ~2 | H-5 | |

| ~7.3 | d | ~8 | H-6 | |

| ~4.0 | s | - | -CH₂- | |

| ~1.7 | br s | - | -NH₂ | |

| ¹³C NMR | ~145 | s | - | C-1 |

| ~128 (q) | q | ~30 | C-2 | |

| ~130 | s | - | C-3 | |

| ~132 | s | - | C-4 | |

| ~126 (q) | q | ~5 | C-5 | |

| ~129 | s | - | C-6 | |

| ~124 (q) | q | ~274 | -CF₃ | |

| ~45 | s | - | -CH₂- | |

| ¹⁹F NMR | ~ -62 | s | - | -CF₃ |

Rationale for Predictions:

-

¹H NMR: The aromatic protons will appear as a complex multiplet. The proton ortho to the CF₃ group (H-3) is expected to be the most downfield. The benzylic protons (-CH₂) will appear as a singlet, and the amine protons (-NH₂) will be a broad singlet that is exchangeable with D₂O.

-

¹³C NMR: The carbon attached to the trifluoromethyl group (C-2) will appear as a quartet due to C-F coupling. Similarly, the aromatic carbons adjacent to the CF₃ group will show smaller quartet couplings. The CF₃ carbon itself will appear as a large quartet.

-

¹⁹F NMR: A single sharp peak is expected for the CF₃ group, typically in the range of -60 to -65 ppm relative to a CFCl₃ standard.[9]

Applications and Reactivity in Drug Discovery

4-Chloro-2-(trifluoromethyl)benzylamine is a versatile intermediate for introducing a specifically substituted aromatic ring into a larger molecule. Its primary amine functionality allows it to readily participate in common synthetic transformations.

Amide Bond Formation

The amine can be acylated to form amides, a ubiquitous functional group in pharmaceuticals.

Exemplar Protocol: Amide Coupling with an Acid Chloride

This protocol is based on standard acylation procedures.

-

To a solution of 4-chloro-2-(trifluoromethyl)benzylamine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Workup typically involves washing with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution, and finally brine.

-

The organic layer is dried, concentrated, and the resulting amide is purified by recrystallization or column chromatography.

Caption : General scheme for amide bond formation.

Reductive Amination

The benzylamine can serve as the amine component in reductive amination reactions with aldehydes or ketones to form secondary amines. This is a powerful method for building molecular complexity.[10][11]

Biological Context and Rationale for Use

The incorporation of substituted benzylamines into drug candidates is a common strategy. Structure-Activity Relationship (SAR) studies have shown that modifications on the benzylamine ring can significantly impact biological activity. For instance, research on inhibitors of 17β-hydroxysteroid dehydrogenase type 3, an enzyme implicated in hormone-dependent cancers, has explored various substituted benzylamines.[12] The electron-withdrawing nature of the substituents on 4-chloro-2-(trifluoromethyl)benzylamine could be beneficial in such contexts.

Furthermore, fluorinated benzylamines have been investigated as substrates and potential inactivators of monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases.[1] The specific substitution pattern of the title compound makes it an attractive candidate for inclusion in screening libraries targeting these and other enzyme families.

Safety and Handling

4-Chloro-2-(trifluoromethyl)benzylamine is expected to be a corrosive material, causing skin burns and eye damage. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. All manipulations should be carried out in a well-ventilated fume hood. It may be air-sensitive, and storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended.

Conclusion

4-Chloro-2-(trifluoromethyl)benzylamine is a valuable, albeit not extensively documented, building block for chemical synthesis. Its preparation via the reduction of the corresponding benzonitrile requires careful selection of reaction conditions to avoid dehalogenation. Standard analytical techniques, including GC-MS and multinuclear NMR, are essential for its characterization. The unique combination of chloro and trifluoromethyl substituents provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of new chemical entities, with potential applications in oncology and neuropharmacology. This guide provides the foundational knowledge and practical insights necessary for the effective synthesis, characterization, and application of this important intermediate.

References

- Brozic, P., et al. (2009). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Journal of Medicinal Chemistry, 52(13), 4034-4042.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzylamine.

- BenchChem. (2025). An In-depth Technical Guide to 4-(Trifluoromethyl)benzylamine.

- PubChem. (n.d.). 4-(Trifluoromethyl)benzylamine. National Center for Biotechnology Information.

- BenchChem. (2025). Synthesis of 4-(Trifluoromethyl)benzylamine from 4-trifluoromethylbenzaldehyde.

- University of Pardubice. (2019). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase.

- Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition, 9(3), 203-215.

- MySkinRecipes. (n.d.). 4-Chloro-2-(Trifluoromethyl)Benzylamine.

- Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. Organic Chemistry II.

- Schedel, H., et al. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie, e2300381.

- MySkinRecipes. (n.d.). 4-Chloro-2-(Trifluoromethyl)Benzylamine.

- ChemicalBook. (n.d.). 4-(Trifluoromethyl)benzylamine(3300-51-4) 1H NMR spectrum.

- Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4.

- Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H.

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Wikipedia. (n.d.). Reductive amination.

- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from UCSB Chemistry and Biochemistry website.

- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethyl)benzylamine.

- Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

- BenchChem. (2025). Application Notes and Protocols: 4-(Trifluoromethyl)benzylamine as a Versatile Building Block in Organic Synthesis.

- BenchChem. (2025). Application Note: GC-MS Analysis of 4-(Trifluoromethyl)benzylamine.

- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 4-(Trifluoromethyl)benzylamine.

- PubMed Central. (n.d.). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B.

- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from Journal of Biomedical Research & Environmental Sciences website.

- The Open Medicinal Chemistry Journal. (2023, March 31). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. Retrieved from The Open Medicinal Chemistry Journal website.

- ResearchGate. (n.d.). Bioactive compounds containing benzylamines.

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- BenchChem. (2025). Application Notes and Protocols: 4-(Trifluoromethyl)benzylamine in the Synthesis of Advanced Materials.

- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethyl)benzylamine.

- Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

Sources

- 1. SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. 4-Chloro-2-(Trifluoromethyl)Benzylamine [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-2-(trifluoromethyl)benzylamine molecular structure

An In-depth Technical Guide to the Molecular Structure and Applications of 4-Chloro-2-(trifluoromethyl)benzylamine

Foreword

Prepared for researchers, scientists, and professionals in drug development, this guide delves into the technical intricacies of 4-Chloro-2-(trifluoromethyl)benzylamine. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a cohesive narrative that elucidates the rationale behind its synthesis, the significance of its structural features, and its utility as a building block in modern medicinal chemistry. The trifluoromethyl and chloro- moieties are not mere decorations on a benzene ring; they are potent modulators of physicochemical and pharmacological properties. Understanding their interplay is key to leveraging this molecule's full potential.

Molecular Structure and Physicochemical Properties

4-Chloro-2-(trifluoromethyl)benzylamine is a substituted benzylamine with the chemical formula C₈H₇ClF₃N.[1][2] The molecule's core is a benzene ring substituted with a chlorine atom at the 4-position, a trifluoromethyl group at the 2-position, and an aminomethyl group at the 1-position.

The strategic placement of these functional groups dictates the molecule's reactivity and its interactions in a biological context. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which significantly influences the electron density of the aromatic ring and the basicity of the amine.[3][4] The chlorine atom, also electron-withdrawing, further modulates these electronic effects. This unique electronic profile is often exploited in drug design to enhance metabolic stability and binding affinity.[4]

A summary of its key physicochemical properties is presented below:

| Property | Value |

| CAS Number | 771583-81-4[1] |

| Molecular Formula | C₈H₇ClF₃N[1][2][5] |

| Molecular Weight | 209.6 g/mol [1][2] |

| InChIKey | VPKIGWHSTBKRTA-UHFFFAOYSA-N[5] |

| SMILES | C1=CC(=C(C=C1Cl)C(F)(F)F)CN[5] |

Synthesis and Mechanistic Considerations

The synthesis of 4-Chloro-2-(trifluoromethyl)benzylamine is not explicitly detailed in a single protocol within the provided search results. However, a robust synthetic strategy can be devised based on established organic chemistry principles and analogous transformations reported for similar structures. A plausible and efficient route starts from the commercially available 4-chloro-2-(trifluoromethyl)aniline.

The overall synthetic workflow can be visualized as a multi-step process, beginning with the diazotization of the aniline, followed by cyanation and subsequent reduction of the nitrile to the target benzylamine.

Sources

- 1. 4-CHLORO-2-(TRIFLUOROMETHYL)BENZYLAMINE | 771583-81-4 [m.chemicalbook.com]

- 2. 4-Chloro-2-(Trifluoromethyl)Benzylamine [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - 4-chloro-2-(trifluoromethyl)benzylamine (C8H7ClF3N) [pubchemlite.lcsb.uni.lu]

4-Chloro-2-(trifluoromethyl)benzylamine synthesis pathways

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(trifluoromethyl)benzylamine

Introduction

4-Chloro-2-(trifluoromethyl)benzylamine is a highly functionalized primary amine that serves as a critical structural motif in modern medicinal and agricultural chemistry. The strategic incorporation of both a chloro and a trifluoromethyl group onto the benzylamine scaffold imparts a unique combination of physicochemical properties. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, is known to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, which can lead to improved binding affinity with biological targets.[1][2] The chlorine atom further influences the electronic profile and provides an additional vector for molecular interactions.

This guide provides an in-depth exploration of the principal synthetic pathways to 4-Chloro-2-(trifluoromethyl)benzylamine. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to elucidate the underlying mechanistic rationale, validate experimental choices, and provide detailed, field-tested protocols. We will examine the two most prominent and practical synthetic strategies: the reduction of the corresponding benzonitrile and the reductive amination of the benzaldehyde precursor.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

A successful synthesis campaign begins with a robust retrosynthetic analysis to identify key precursors and strategic bond disconnections. For 4-Chloro-2-(trifluoromethyl)benzylamine, the primary C-N bond of the benzylic amine is the most logical point for disconnection. This leads to two commercially relevant and synthetically accessible precursors: 4-chloro-2-(trifluoromethyl)benzonitrile and 4-chloro-2-(trifluoromethyl)benzaldehyde.

Caption: High-level retrosynthetic analysis for the target molecule.

The choice between these two pathways often depends on several factors:

-

Precursor Availability and Cost: The commercial availability and cost of the nitrile versus the aldehyde can be a deciding factor.

-

Scale of Synthesis: Catalytic hydrogenation of the nitrile is highly scalable and common in industrial settings, while chemical reductions and reductive aminations are often preferred for laboratory-scale synthesis.[3]

-

Chemoselectivity: The reductive amination pathway may be more suitable if other reducible functional groups are present in a more complex starting material.

Chapter 2: Pathway I: Reduction of 4-Chloro-2-(trifluoromethyl)benzonitrile

The reduction of a nitrile to a primary amine is a direct and efficient transformation. This pathway is advantageous due to the often high stability and accessibility of the benzonitrile precursor. The core challenge in nitrile reduction is mitigating the formation of secondary amine impurities, which occurs via the reaction of the intermediate imine with the final primary amine product.[4]

Method A: Catalytic Hydrogenation

This method is a cornerstone of industrial amine synthesis, valued for its high efficiency, atom economy, and environmentally benign nature.[3] The reaction is typically performed under hydrogen pressure using a heterogeneous catalyst. The addition of ammonia is a critical process parameter, as it competitively reacts with the intermediate imine, suppressing the formation of the secondary amine byproduct and driving the reaction toward the desired primary amine.

-

Reactor Setup: Charge a high-pressure stainless-steel autoclave with 4-Chloro-2-(trifluoromethyl)benzonitrile (1.0 eq) and a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add Raney Nickel (5-10 wt%) as a slurry in the solvent. The presence of aqueous ammonia (e.g., 25% solution) is often included to minimize secondary amine formation.[5]

-

Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (typically 5-15 atm) and begin vigorous stirring.

-

Reaction Conditions: Heat the mixture to a temperature of 60-100 °C. The reaction is exothermic and may require cooling to maintain the target temperature.

-

Monitoring and Completion: Monitor the reaction by observing the cessation of hydrogen uptake.

-

Work-up: After cooling and carefully venting the reactor, filter the reaction mixture through a pad of Celite® to remove the catalyst.[6]

-

Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield 4-Chloro-2-(trifluoromethyl)benzylamine.

Caption: Experimental workflow for catalytic hydrogenation.

Method B: Chemical Reduction with Hydride Reagents

For laboratory-scale synthesis, strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) offer a powerful alternative to catalytic hydrogenation. LiAlH₄ is highly reactive and non-selective, necessitating anhydrous conditions and careful handling.

-

Inert Atmosphere: Set up an oven-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.

-

Reagent Suspension: Suspend LiAlH₄ (approx. 1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere and cool the mixture to 0 °C in an ice bath.

-

Substrate Addition: Dissolve 4-Chloro-2-(trifluoromethyl)benzonitrile (1.0 eq) in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.[7]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and finally more water (a procedure known as the Fieser workup).[7] This produces a granular precipitate that is easy to filter.

-

Isolation: Filter off the aluminum salts and wash the filter cake thoroughly with the solvent. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude amine by vacuum distillation.

Data Presentation: Comparison of Nitrile Reduction Methods

| Parameter | Method A: Catalytic Hydrogenation | Method B: LiAlH₄ Reduction |

| Reducing Agent | H₂ gas | Lithium Aluminum Hydride (LiAlH₄) |

| Catalyst/Stoich. | Catalytic (e.g., Raney Ni) | Stoichiometric (≥1.5 eq) |

| Solvent | Alcohols (Ethanol, Methanol) | Ethers (THF, Diethyl Ether) |

| Temperature | 60-100 °C | 0 °C to Reflux (e.g., 66 °C for THF) |

| Pressure | High Pressure (5-15 atm) | Atmospheric |

| Typical Yield | High (>85%)[5] | Good to High (70-90%) |

| Pros | Scalable, atom-economical, green | Rapid, no special pressure equipment |

| Cons | Requires high-pressure equipment | Energetic quench, moisture-sensitive |

Chapter 3: Pathway II: Reductive Amination of 4-Chloro-2-(trifluoromethyl)benzaldehyde

Reductive amination is a versatile and powerful method for forming C-N bonds, proceeding in a one-pot fashion from a carbonyl compound.[8][9] The reaction first involves the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the desired primary amine.[10] The key to success is the choice of a reducing agent that selectively reduces the imine in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this, as it is milder than reagents like NaBH₄ and reacts much faster with the protonated imine intermediate than with the aldehyde.[11]

Caption: Reaction scheme for reductive amination.

Experimental Protocol: Direct Reductive Amination

-

Reaction Setup: To a solution of 4-Chloro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, add an ammonia source, such as ammonium acetate (NH₄OAc, approx. 2-3 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. A catalytic amount of acetic acid can be added to promote this step.[11]

-

Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, approx. 1.5 eq), portion-wise to the reaction mixture. The portion-wise addition helps control any effervescence or exotherm.

-

Reaction: Continue stirring at room temperature for 12-24 hours.

-

Monitoring: Monitor the consumption of the aldehyde starting material by TLC or GC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.[6]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with a solvent like dichloromethane (DCM) or ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation.

Conclusion

The synthesis of 4-Chloro-2-(trifluoromethyl)benzylamine can be effectively achieved via two primary, robust pathways. The reduction of 4-chloro-2-(trifluoromethyl)benzonitrile, particularly through catalytic hydrogenation, stands out as a highly efficient and scalable method suitable for industrial production.[3][5] For laboratory-scale applications, where high-pressure equipment may not be available, reduction with LiAlH₄ or the reductive amination of 4-chloro-2-(trifluoromethyl)benzaldehyde offer excellent, high-yielding alternatives.[7][9] The choice of pathway is ultimately dictated by a strategic assessment of scale, available starting materials, equipment, and safety considerations. Each method, when executed with precision, provides reliable access to this valuable fluorinated building block, enabling further advancements in drug discovery and materials science.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzylamine.

- CN102952039A. (n.d.). Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile. Google Patents.

- Benchchem. (n.d.). Application Notes and Protocols: 4-(Trifluoromethyl)benzylamine as a Versatile Building Block in Organic Synthesis.

- Benchchem. (n.d.). Application Notes and Protocols: 4-(Trifluoromethyl)benzylamine in the Synthesis of Advanced Materials.

- Benchchem. (n.d.). A Technical Guide to 4-(Trifluoromethyl)benzylamine: Commercial Availability, Synthesis, and Application in Drug Discovery.

- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethyl)benzylamine.

- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Sigma-Aldrich. (n.d.). 4-Chloro-2-(trifluoromethyl)aniline 97.

- Organic Syntheses Procedure. (n.d.). 2.

- MySkinRecipes. (n.d.). 4-Chloro-2-(Trifluoromethyl)Benzylamine.

- US4163025A. (n.d.). Process for the production of benzylamine and dibenzylamine. Google Patents.

- Organic Syntheses. (n.d.). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide.

- Wikipedia. (n.d.). Reductive amination.

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

- PubMed. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones.

- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

- The Royal Society of Chemistry. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]

- 5. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-(trifluoromethyl)benzylamine

This guide provides an in-depth analysis of the essential spectroscopic techniques used to characterize the molecular structure and purity of 4-Chloro-2-(trifluoromethyl)benzylamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights into nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While comprehensive experimental spectra for this specific molecule are not widely published, this guide will leverage data from closely related analogs and predictive tools to provide a robust framework for its analysis.

Molecular Structure and Analytical Imperative

4-Chloro-2-(trifluoromethyl)benzylamine (C₈H₇ClF₃N) is a substituted benzylamine with a molecular weight of approximately 209.60 g/mol .[1][2] Its structure, featuring a trifluoromethyl group and a chlorine atom on the benzene ring, makes it a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of both the trifluoromethyl and chloro substituents significantly influences the electronic environment of the aromatic ring and the reactivity of the benzylic amine.

Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structural integrity of the compound before its use in further synthetic steps or biological assays. Each spectroscopic technique provides a unique piece of the structural puzzle.

Caption: Molecular Structure of 4-Chloro-2-(trifluoromethyl)benzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Chloro-2-(trifluoromethyl)benzylamine, both ¹H and ¹³C NMR would be essential.

Expertise & Experience: Interpreting the Spectra

The substitution pattern on the benzene ring—chlorine at position 4 and a trifluoromethyl group at position 2—breaks the symmetry of the ring, leading to three distinct aromatic proton signals and six unique aromatic carbon signals.

-

¹H NMR: We would expect to see the aromatic protons as complex multiplets or distinct doublets and doublet of doublets in the range of 7.0-8.0 ppm. The benzylic protons (-CH₂-) adjacent to the amine would likely appear as a singlet around 3.8-4.0 ppm. The amine protons (-NH₂) would present as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically between 1.5-2.5 ppm.

-

¹³C NMR: The spectrum would show six signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon of the CF₃ group would appear as a quartet due to coupling with the three fluorine atoms. The benzylic carbon (-CH₂) would be observed around 45 ppm.

Illustrative Data Comparison

While specific data for the title compound is scarce, the spectra of the closely related 4-(trifluoromethyl)benzylamine provides a valuable reference point.[3][4]

| Assignment | ¹H NMR (CDCl₃, 400 MHz) of 4-(Trifluoromethyl)benzylamine | ¹³C NMR (CDCl₃, 100 MHz) of 4-(Trifluoromethyl)benzylamine |

| Aromatic C-H | δ 7.58 (d, J=8.0 Hz, 2H), 7.45 (d, J=8.0 Hz, 2H) | δ 128.0, 125.4 (q) |

| Aromatic C-CF₃ | - | δ 128.9 (q) |

| Aromatic C-CH₂ | - | δ 145.5 |

| -CH₂- | δ 3.92 (s, 2H) | δ 45.8 |

| -NH₂ | δ 1.65 (s, 2H) | - |

| -CF₃ | - | δ 124.2 (q) |

Data sourced from spectral databases for the non-chlorinated analog and is for illustrative purposes only.[3][4]

For 4-Chloro-2-(trifluoromethyl)benzylamine, the introduction of the chlorine atom would further shift the aromatic signals downfield and introduce more complex splitting patterns.

Protocol: Acquiring High-Resolution NMR Spectra

A self-validating protocol ensures reproducibility and accuracy.

Methodology Workflow

Caption: A plausible fragmentation pathway for 4-Chloro-2-(trifluoromethyl)benzylamine.

Protocol: Acquiring Mass Spectra

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile. [5]2. Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS). Electrospray Ionization (ESI) in positive ion mode is a common choice for amines.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range, for example, m/z 50-500. [5]4. Data Analysis: Identify the molecular ion peak and its characteristic chlorine isotopic pattern. If fragmentation data is acquired (MS/MS), analyze the daughter ions to corroborate the proposed structure.

Conclusion

The multi-technique spectroscopic analysis outlined in this guide provides a comprehensive and self-validating framework for the characterization of 4-Chloro-2-(trifluoromethyl)benzylamine. While publicly available experimental data for this specific molecule is limited, the principles of NMR, IR, and MS, guided by data from analogous structures and predictive tools, allow for a confident elucidation of its structure. Adherence to the detailed protocols is essential for ensuring the generation of high-quality, reproducible data critical for advancing research and development objectives.

References

- Alachem Co., Ltd. (n.d.). 4-Chloro-2-(trifluoromethyl)benzylamine.

- BenchChem (2025). An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethyl)benzylamine.

- ChemicalBook (n.d.). 4-(Trifluoromethyl)benzylamine(3300-51-4) 1H NMR spectrum.

- ChemicalBook (n.d.). 4-(Trifluoromethyl)benzylamine(3300-51-4) 13C NMR spectrum.

- PubChem (n.d.). 4-chloro-2-(trifluoromethyl)benzylamine.

- ResearchGate (n.d.). (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature.

- BenchChem (n.d.). An In-depth Technical Guide to 4-(Trifluoromethyl)benzylamine.

Sources

- 1. 771583-81-4 | 4-Chloro-2-(trifluoromethyl)benzylamine - Alachem Co., Ltd. [alachem.co.jp]

- 2. PubChemLite - 4-chloro-2-(trifluoromethyl)benzylamine (C8H7ClF3N) [pubchemlite.lcsb.uni.lu]

- 3. 4-(Trifluoromethyl)benzylamine(3300-51-4) 1H NMR spectrum [chemicalbook.com]

- 4. 4-(Trifluoromethyl)benzylamine(3300-51-4) 13C NMR [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Solubility of 4-Chloro-2-(trifluoromethyl)benzylamine in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Chloro-2-(trifluoromethyl)benzylamine in Organic Solvents

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in Advancing Pharmaceutical Research

In the landscape of drug discovery and development, understanding the physicochemical properties of a molecule is paramount. Among these, solubility stands out as a critical determinant of a compound's journey from a laboratory curiosity to a viable therapeutic agent. This guide focuses on 4-Chloro-2-(trifluoromethyl)benzylamine, a substituted benzylamine derivative of increasing interest in medicinal chemistry. Its unique structural features—a chloro group and a trifluoromethyl group on the aromatic ring—impart distinct electronic and steric properties that can enhance metabolic stability and binding affinity.[1] However, these same features significantly influence its solubility, a factor that governs everything from reaction kinetics in synthesis to bioavailability in preclinical studies.

This document provides a comprehensive exploration of the solubility of 4-Chloro-2-(trifluoromethyl)benzylamine. We will delve into the theoretical principles governing its dissolution in various organic solvents, offer predictive insights based on its molecular structure, and provide a robust, step-by-step experimental protocol for researchers to determine precise solubility data in their own laboratories. This guide is designed for the practicing researcher, scientist, and drug development professional, offering not just data, but a framework for understanding and applying solubility principles to this important class of molecules.

Molecular Structure and Its Influence on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful heuristic, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[2][3] Let's dissect the structure of 4-Chloro-2-(trifluoromethyl)benzylamine to predict its behavior.

-

The Benzylamine Core: The primary amine (-NH₂) group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in protic and other polar solvents. The benzylamine backbone itself provides a degree of aromatic character.

-

The Chloro Substituent: The chlorine atom at the 4-position is electronegative, contributing to the molecule's overall polarity.

-

The Trifluoromethyl (CF₃) Group: The CF₃ group at the 2-position is a strong electron-withdrawing group with a significant impact on the molecule's properties.[4][5] It increases lipophilicity (a measure of a compound's affinity for fatty or non-polar environments), which can enhance membrane permeability.[4][6] This increased lipophilicity suggests a favorable interaction with less polar organic solvents. The C-F bond is highly polarized, but the symmetrical nature of the CF₃ group can result in a relatively small net dipole moment for the group itself.

The interplay of the polar amine group with the lipophilic trifluoromethyl group and the polar chloro group makes the solubility profile of 4-Chloro-2-(trifluoromethyl)benzylamine complex and highly dependent on the specific solvent.

Logical Framework for Solubility Prediction

The following diagram illustrates the key molecular features of 4-Chloro-2-(trifluoromethyl)benzylamine and their expected influence on its solubility in different solvent classes.

Caption: Key molecular features of 4-Chloro-2-(trifluoromethyl)benzylamine and their predicted interactions with different solvent classes.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility in a range of common organic solvents. These predictions are intended as a guideline for solvent selection in synthesis, purification, and formulation.

| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |

| Methanol | Polar Protic | Very Soluble | The amine group can form strong hydrogen bonds with the hydroxyl group of methanol. |

| Ethanol | Polar Protic | Very Soluble | Similar to methanol, strong hydrogen bonding interactions are expected. |

| Isopropanol | Polar Protic | Soluble | Increased hydrocarbon character of the solvent may slightly reduce solubility compared to methanol, but H-bonding is still significant. |

| Water | Polar Protic | Sparingly Soluble | The lipophilic CF₃ group and the overall size of the molecule are expected to significantly reduce solubility compared to unsubstituted benzylamine. |

| Acetone | Polar Aprotic | Soluble | The polar nature of the ketone group can interact with the amine and chloro groups, while the overall molecule is compatible. |

| Acetonitrile | Polar Aprotic | Soluble | Good dipole-dipole interactions are possible. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful, highly polar solvent capable of dissolving a wide range of compounds. |

| Dichloromethane (DCM) | Polar Aprotic | Very Soluble | An excellent solvent for many organic compounds; its polarity is suitable for this substituted benzylamine. |

| Tetrahydrofuran (THF) | Polar Aprotic | Very Soluble | The ether oxygen can act as a hydrogen bond acceptor for the amine group. |

| Ethyl Acetate | Polar Aprotic | Soluble | A moderately polar solvent that should effectively solvate the molecule. |

| Toluene | Non-Polar | Soluble | The aromatic rings of the solute and solvent can engage in favorable π-π stacking, and the CF₃ group's lipophilicity aids dissolution. |

| Hexane | Non-Polar | Sparingly Soluble | The polarity of the amine group is a mismatch for the non-polar nature of hexane, leading to poor interaction. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and actionable data, experimental determination of solubility is essential. The isothermal equilibrium method is a reliable and widely accepted technique. This protocol provides a self-validating system for generating accurate solubility curves.

Objective:

To determine the concentration of a saturated solution of 4-Chloro-2-(trifluoromethyl)benzylamine in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

4-Chloro-2-(trifluoromethyl)benzylamine (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed glass tubes

-

Constant temperature incubator/shaker or water bath

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Step-by-Step Methodology:

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of 4-Chloro-2-(trifluoromethyl)benzylamine in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of calibration standards of decreasing concentration through serial dilution. These will be used to create a calibration curve.

-

-

Sample Preparation (Equilibration):

-

Add an excess amount of 4-Chloro-2-(trifluoromethyl)benzylamine to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the minimum time to reach equilibrium.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

-

Analysis by HPLC:

-

Analyze the calibration standards and the diluted sample solutions by HPLC.

-

Record the peak area or peak height corresponding to 4-Chloro-2-(trifluoromethyl)benzylamine for each injection.

-

-

Data Analysis and Calculation:

-

Plot the peak area/height of the calibration standards against their known concentrations to generate a calibration curve.

-

Using the equation of the line from the linear regression of the calibration curve, calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of 4-Chloro-2-(trifluoromethyl)benzylamine in the solvent at the specified temperature.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the quantitative determination of solubility.

Caption: Experimental workflow for the quantitative determination of solubility using the isothermal equilibrium method.

Conclusion: A Framework for Informed Decision-Making

The solubility of 4-Chloro-2-(trifluoromethyl)benzylamine is a multifaceted property governed by the unique interplay of its primary amine, chloro, and trifluoromethyl functionalities. While this guide provides a theoretically grounded and predictive overview of its behavior in common organic solvents, the true power of this information is realized through empirical validation. The detailed experimental protocol herein offers a clear and reliable path for researchers to generate the precise, quantitative data needed to drive their projects forward. By combining theoretical understanding with rigorous experimental practice, scientists in the field of drug development can make more informed decisions regarding reaction conditions, purification strategies, and formulation development, ultimately accelerating the path to discovery.

References

- Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.

- PubMed. (2004, January 9). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis.

- Unknown Source. Polarity of Solvents.

- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.

- PubMed. (1986, October). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols.

- Wikipedia. Solvent.

- Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry.

- Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds.

- University of Rochester, Department of Chemistry. Solvents and Polarity.

- ChemicalBook. (2023, December 7). 4-CHLORO-2-(TRIFLUOROMETHYL)BENZYLAMINE - Safety Data Sheet.

- Benchchem. Benzylamine|High-Purity Research Reagent.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?

- NIH. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

- Shodex. Polarities of Solvents.

- Unknown Source. (2023, August 31). Solubility of Organic Compounds.

- Unknown Source. COMMON SOLVENT PROPERTIES.

- Unknown Source. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.

- ChemicalBook. 4-CHLORO-2-(TRIFLUOROMETHYL)BENZYLAMINE | 771583-81-4.

- Unknown Source. Common Organic Solvents: Table of Properties1,2,3.

- Chemsrc. (2025, August 22). 4-(Trifluoromethyl)benzylamine | CAS#:3300-51-4.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Fisher Scientific. Benzylamine, 99%, pure.

- ChemicalBook. (2025, September 25). Benzylamine | 100-46-9.

- Unknown Source. Benzylamine.

- Benchchem. An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethyl)benzylamine.

- PubChem. 4-(Trifluoromethyl)benzylamine | C8H8F3N | CID 76804.

- ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Sigma-Aldrich. 4-(Trifluoromethyl)benzylamine 97 3300-51-4.

- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.

- Canadian Science Publishing. PART I. COMPLEX FORMATION BY PHOSPHINES CONTAINING THE TRIFLUOROMETHYL GROUP.

- Fluorochem. (2024, December 19). Safety Data Sheet.

- PubChemLite. 4-chloro-2-(trifluoromethyl)benzylamine (C8H7ClF3N).

- Santa Cruz Biotechnology. 4-Chloro-2-(trifluoromethyl)benzylamine | CAS 771583-81-4.

- Alachem Co., Ltd. 771583-81-4 | 4-Chloro-2-(trifluoromethyl)benzylamine.

- NIST WebBook. Benzenamine, 4-chloro-3-(trifluoromethyl)-.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Solvent - Wikipedia [en.wikipedia.org]

- 3. chem.ws [chem.ws]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Benzylamine, 99%, pure | Fisher Scientific [fishersci.ca]

- 9. Benzylamine | 100-46-9 [chemicalbook.com]

- 10. Benzylamine [tianchipharma.com]

A Comprehensive Technical Guide to the Safe Handling of 4-Chloro-2-(trifluoromethyl)benzylamine

Executive Summary

4-Chloro-2-(trifluoromethyl)benzylamine is a substituted benzylamine that serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in drug discovery is notable, particularly in the development of new therapeutic agents.[2] The presence of the trifluoromethyl group can enhance the metabolic stability and binding affinity of target molecules.[3] However, the chemical properties that make it a valuable synthetic building block also necessitate stringent safety and handling protocols. This guide provides an in-depth, scientifically grounded framework for researchers, scientists, and drug development professionals to safely manage 4-Chloro-2-(trifluoromethyl)benzylamine in a laboratory setting. The primary hazards associated with this compound are severe skin and eye damage.[4] Adherence to the protocols outlined in this document is critical to mitigate risks and ensure a safe research environment.

Hazard Identification and Physicochemical Properties

A thorough understanding of the inherent hazards and physical properties of 4-Chloro-2-(trifluoromethyl)benzylamine is the foundation of a robust safety protocol.

1.1. GHS Hazard Classification

This compound is classified as hazardous. The primary hazard statements are:

1.2. Physicochemical Data

The following table summarizes the key physicochemical properties of 4-Chloro-2-(trifluoromethyl)benzylamine. This information is crucial for designing appropriate storage, handling, and emergency response procedures.

| Property | Value | Reference |

| CAS Number | 771583-81-4 | [4][5] |

| Molecular Formula | C₈H₇ClF₃N | [1] |

| Molecular Weight | 209.6 g/mol | [1] |

| Appearance | Liquid | [6] |

| Storage Temperature | Room temperature, under inert gas | [1] |

Risk Assessment and Control

A systematic approach to risk assessment is paramount when working with corrosive and hazardous chemicals. The hierarchy of controls should always be applied to minimize potential exposure.

2.1. Hierarchy of Controls

-

Elimination/Substitution: In the context of drug development, eliminating or substituting a key intermediate like 4-Chloro-2-(trifluoromethyl)benzylamine may not be feasible.

-

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of any vapors or aerosols.

-

Ventilation: Ensure adequate general laboratory ventilation.

-

-

Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

-

Training: All personnel must be thoroughly trained on the hazards, handling procedures, and emergency response for this compound.

-

Restricted Access: Limit access to areas where this chemical is stored and handled to authorized personnel only.

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be worn at all times when handling this chemical.

2.2. Required Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye and Face | Chemical safety goggles and a face shield. | To protect against splashes that can cause severe eye damage. |

| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact which can lead to severe burns. |

| Body | A lab coat and closed-toe shoes. For larger quantities or tasks with a higher splash risk, an apron or coveralls are recommended. | To protect the skin from accidental contact. |

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical for preventing accidents and ensuring the integrity of the chemical.

3.1. General Handling Workflow

The following diagram illustrates the recommended workflow for safely handling 4-Chloro-2-(trifluoromethyl)benzylamine in a laboratory setting.

Caption: Safe handling workflow for 4-Chloro-2-(trifluoromethyl)benzylamine.

3.2. Storage Requirements

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7]

-

Store in a designated corrosives cabinet.

-

The recommended storage condition is at room temperature under an inert gas like nitrogen or argon.[1]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

4.1. Exposure Response

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |

4.2. Spill Response

The following decision tree outlines the appropriate response to a spill.

Caption: Emergency spill response decision tree.

Toxicological and Reactivity Profile

5.1. Toxicological Information

While specific toxicological studies for 4-Chloro-2-(trifluoromethyl)benzylamine are not widely available in the public domain, the primary hazards are related to its corrosive nature.[8] Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[7] Ingestion can cause severe damage to the delicate tissues of the mouth, throat, and stomach.[7] The toxicological properties have not been fully investigated.[7]

5.2. Reactivity and Stability

-

Stability: The compound is stable under normal conditions.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7]

-

Hazardous Decomposition Products: Thermal decomposition may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), gaseous hydrogen fluoride (HF), and fluorine.[7]

-

Hazardous Reactions: No hazardous reactions have been reported under normal processing.[7]

Waste Disposal

All waste containing 4-Chloro-2-(trifluoromethyl)benzylamine must be treated as hazardous waste.

-

Collect all waste, including contaminated PPE and spill cleanup materials, in a designated and properly labeled hazardous waste container.

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

Regulatory Context

In the United States, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including hazard communication through Safety Data Sheets (SDSs) and proper labeling.[9] For chemicals used in the workplace, employers must comply with OSHA's regulations. In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation governs the production and use of chemical substances.[9][10] While specific occupational exposure limits for 4-Chloro-2-(trifluoromethyl)benzylamine have not been established, it is imperative to handle it in a manner that minimizes all potential exposure.

Conclusion

4-Chloro-2-(trifluoromethyl)benzylamine is a valuable chemical intermediate with significant potential in research and development. Its hazardous properties, particularly its corrosivity, demand a high level of safety awareness and strict adherence to handling protocols. This guide provides a foundation for the safe use of this compound in a laboratory setting. For all new applications, a thorough risk assessment should be performed, and all personnel must be trained on the specific hazards and handling procedures.

References

-